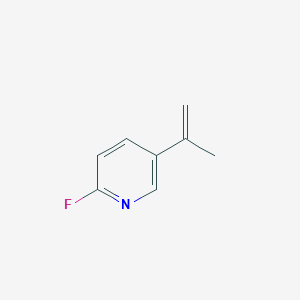
2-Fluoro-5-(prop-1-en-2-yl)pyridine
Cat. No. B3359317
M. Wt: 137.15 g/mol
InChI Key: JQYBPXNUAJSJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772480B2
Procedure details


A burgundy-colored solution of 5-bromo-2-fluoropyridine (Acros, Morris Plains, N.J.; 1.737 mL, 16.88 mmol), potassium trifluoro(prop-1-en-2-yl)borate (Aldrich, St. Louis, Mo.; 3.75 g, 25.3 mmol), bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Aldrich, St. Louis, Mo.; 0.239 g, 0.338 mmol), and potassium carbonate (7.00 g, 50.6 mmol) in a mixture of dioxane (40 mL) and water (10.00 mL) was stirred at 80° C. for 2.5 h. The reaction mixture was then cooled to 25° C. and partitioned between CH2Cl2 (300 mL) and water (100 mL). The aqueous layer was extracted with CH2Cl2 (2×100 mL), and the combined organic layers were dried over sodium sulfate, filtered, and concentrated onto silica gel. Chromatographic purification (silica gel, 0 to 20% EtOAc/hexanes) furnished 2-fluoro-5-(prop-1-en-2-yl)pyridine (2.06 g, 15.02 mmol, 89% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 8.29 (d, J=2.5 Hz, 1H), 7.81-7.89 (m, 1H), 6.89 (dd, J=8.5, 3.0 Hz, 1H), 5.36 (s, 1H), 5.16 (s, 1H), 2.15 (s, 3H). 19F NMR (377 MHz, CDCl3) δ −70.28 (br. s., 1F). m/z (ESI, +ve) 138.1 (M+H)+.





Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Quantity
0.239 g
Type
catalyst
Reaction Step One

Yield
89%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[B-](F)(F)(F)[C:10]([CH3:12])=[CH2:11].[K+].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[F:8][C:5]1[CH:4]=[CH:3][C:2]([C:10]([CH3:12])=[CH2:11])=[CH:7][N:6]=1 |f:1.2,3.4.5,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.737 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)F
|
|
Name
|
|
|
Quantity
|
3.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[B-](C(=C)C)(F)(F)F.[K+]
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
|
|
Quantity
|
0.239 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 80° C. for 2.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between CH2Cl2 (300 mL) and water (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with CH2Cl2 (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated onto silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Chromatographic purification (silica gel, 0 to 20% EtOAc/hexanes)
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=NC=C(C=C1)C(=C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 15.02 mmol | |
| AMOUNT: MASS | 2.06 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
